(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H21N3 |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(3S)-1-[2-(dimethylamino)ethyl]piperidin-3-amine |
InChI |
InChI=1S/C9H21N3/c1-11(2)6-7-12-5-3-4-9(10)8-12/h9H,3-8,10H2,1-2H3/t9-/m0/s1 |
InChI Key |
RRWRXJJLKAEXHN-VIFPVBQESA-N |
Isomeric SMILES |
CN(C)CCN1CCC[C@@H](C1)N |
Canonical SMILES |
CN(C)CCN1CCCC(C1)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves:
- Construction or functionalization of the piperidine ring with the desired stereochemistry at the 3-position.
- Introduction of the 2-(dimethylamino)ethyl substituent at the nitrogen atom of the piperidine.
- Control of stereochemistry to obtain the (S)-enantiomer.
Stereoselective Synthesis of the Piperidine Core
Recent advances in piperidine synthesis provide several routes to obtain stereodefined piperidine derivatives:
Intramolecular Cyclizations: Acid-mediated stereoselective intramolecular cyclizations of enones or amides can yield piperidinones with controlled stereochemistry. For example, Sutherland et al. demonstrated a 6-endo-trig cyclization to obtain trans-piperidinones with a diastereomeric ratio up to 3:1, which can be further manipulated to the desired stereoisomer.
Reductive Amination and Cyclization: Double reductive amination methods enable the formation of piperidines from dialdehydes and amines with high selectivity. Jiang et al. reported ruthenium(II)-catalyzed double reductive amination of glutaric dialdehyde and aniline derivatives, providing stereocontrolled piperidines.
Diastereoselective Mannich Reactions: Amino acetals prepared by the nitro-Mannich reaction undergo diastereoselective reductive cyclization to piperidines, preserving stereochemistry.
Desymmetrization Approaches: Selective lactam formation enables desymmetrization of symmetrical precursors to yield stereochemically defined piperidines.
Introduction of the 2-(Dimethylamino)ethyl Side Chain
The 2-(dimethylamino)ethyl substituent is typically introduced through alkylation or reductive amination using appropriate amines or aminoalkyl reagents:
Coupling with Aminoethylpiperidine: As demonstrated in a synthesis of related compounds, coupling of an acid intermediate with 1-(2-aminoethyl)piperidine under amide bond-forming conditions yields the desired amino-substituted piperidine derivative.
Reductive Amination: Reductive amination of piperidin-3-one derivatives with dimethylaminoethylamine or its equivalents can install the side chain at the nitrogen atom.
Use of N,N-Dimethylaminoethyl Acrylate Intermediates: The preparation of 3-N,N-dimethylamino ethyl acrylate via a one-pot reaction of ethyl acetate, dimethylamine, and carbon monoxide under catalytic conditions provides a useful intermediate for further transformations leading to the target compound.
Representative Synthetic Route Example
A typical synthetic route to this compound may involve the following steps:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Stereoselective cyclization | Acid-mediated intramolecular cyclization of enone or amino acetal precursor | Formation of stereodefined piperidinone |
| 2 | Reduction | Reduction of piperidinone to piperidine | Stereocontrolled piperidine core |
| 3 | Reductive amination or alkylation | Reaction with dimethylaminoethylamine or equivalent under reductive amination or alkylation conditions | Introduction of 2-(dimethylamino)ethyl side chain |
| 4 | Purification and stereochemical confirmation | Chromatography and chiral analysis | (S)-enantiomer of target compound |
Industrial and Practical Considerations
The one-pot synthesis of 3-N,N-dimethylamino ethyl acrylate (an important intermediate) using ethyl acetate, dimethylamine, and carbon monoxide with sodium ethylate and other catalysts under controlled temperature and pressure offers an industrially viable method with high yield and low waste generation.
Control of stereochemistry is crucial and often achieved by choice of chiral starting materials or stereoselective cyclization steps.
Reductive amination steps require careful choice of reducing agents and conditions to avoid racemization or side reactions.
Analysis of Preparation Methods
Research Findings and Supporting Data
The stereoselective formation of piperidin-3-amine derivatives has been demonstrated with diastereomeric ratios up to 3:1 favoring the trans-isomer, which can be converted to the desired (S)-enantiomer by controlled reaction times.
The coupling of acid intermediates with aminoethylpiperidine derivatives yields the target compound with good yields and preserved stereochemistry.
Industrial preparation of dimethylaminoethyl acrylate intermediates via catalytic one-pot methods has been successfully implemented, improving cost-efficiency and reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine is a chiral amine compound featuring a piperidine ring with dimethylaminoethyl and amine groups at the 1 and 3 positions, respectively. It is of interest for applications in medicinal chemistry as a scaffold for therapeutic agents.
Scientific Research Applications
This compound and similar compounds have demonstrated varied biological activities, including interactions with biological targets.
Potential Applications:
- Medicinal Chemistry Due to its unique structure, it can serve as a scaffold in drug development.
- Inhibitors of GlyT1 3-Amido-3-aryl-piperidines, a class of GlyT1 inhibitors, have shown promise in treating schizophrenia by addressing negative and cognitive symptoms .
- Anti-RSV Agents Derivatives with a piperidine ring have demonstrated good anti-RSV activities . The piperidine ring plays a crucial role in controlling the dihedral angle between the pyrazolo[1,5-a]pyrimidine scaffold and the plane of the amide bond, allowing effective interaction with the RSV F protein .
- Cancer Therapy Piperidine derivatives have demonstrated potential anticancer activity .
- Synthesis of complex molecules It serves as a building block in creating complex molecules and as a reagent in chemical reactions.
- Study of biological activities It is studied for potential biological activities, including interactions with enzymes and receptors.
- Drug development It is explored for potential therapeutic applications, such as in developing new drugs or treatments.
- Production of specialty chemicals It is used in producing specialty chemicals and as an intermediate in synthesizing other compounds.
Mechanism of Action
The mechanism of action of (S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may act as an agonist or antagonist at certain receptors, influencing physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Piperidine Cores
a) (S)-1-(2-Aminoethyl)-N-isopropyl-N-methylpiperidin-3-amine
- Molecular Formula : C₁₁H₂₅N₃
- Key Features: Shares the piperidin-3-amine core and a 2-aminoethyl substituent but includes additional isopropyl and methyl groups on the tertiary amine.
- Its molecular weight (199.34 g/mol) is higher, which may affect pharmacokinetic properties like diffusion rates .
b) (3S)-Piperidin-3-amine dihydrochloride
- Molecular Formula : C₅H₁₃N₂·2HCl
- Key Features: A simpler analog lacking the dimethylaminoethyl chain.
- Comparison: The absence of the dimethylaminoethyl group reduces basicity (pKa ~11.06) compared to the target compound, which likely has a higher pKa due to the additional dimethylamino group. This difference impacts solubility and membrane permeability .
c) 1-Ethylpiperidin-3-amine derivatives
- Example : (S)-1-Ethylpiperidin-3-amine (C₇H₁₆N₂).
- Key Features: Substituted with an ethyl group instead of dimethylaminoethyl.
- Comparison: The ethyl group is less polar than dimethylaminoethyl, leading to lower solubility in aqueous media. The pKa of 11.06 (predicted) is comparable to the target compound but lacks the dimethylamino group’s electron-donating effects .
Compounds with Dimethylaminoethyl Functional Groups
a) Desvenlafaxine Succinate
- Molecular Formula: C₁₆H₂₅NO₂·C₄H₆O₄ (monohydrate).
- Key Features: Contains a dimethylaminoethyl group attached to a cyclohexanol-phenol backbone.
- Comparison: While both compounds share the dimethylaminoethyl moiety, desvenlafaxine’s aromatic and cyclohexanol groups enable serotonin-norepinephrine reuptake inhibition (SNRI) activity. The target compound’s piperidine core may favor different pharmacological targets, such as sigma receptors or ion channels .
b) Sumatriptan Succinate Related Compounds
- Example : USP Sumatriptan Succinate Related Compound A (C₂₇H₃₇N₅O₂S·C₄H₆O₄).
- Key Features: Dimethylaminoethyl groups attached to indole rings.
- Comparison: The indole core in sumatriptan derivatives facilitates serotonin (5-HT₁) receptor agonism, whereas the piperidine core in the target compound may interact with adrenergic or dopaminergic systems. The dimethylaminoethyl group’s role in enhancing blood-brain barrier penetration is a common feature .
Physicochemical and Functional Comparisons
| Property | Target Compound | (S)-1-(2-Aminoethyl)-N-isopropyl-N-methylpiperidin-3-amine | Desvenlafaxine Succinate | (3S)-Piperidin-3-amine dihydrochloride |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 171.28 | 199.34 | 399.48 (monohydrate) | 177.10 (dihydrochloride) |
| Key Functional Groups | Dimethylaminoethyl, piperidine | Aminoethyl, isopropyl-methyl, piperidine | Dimethylaminoethyl, phenol | Piperidine, amine |
| Predicted pKa | ~10.5–11.5 | ~10.0–11.0 | ~9.5 (phenol group) | 11.06 |
| Pharmacological Target | Undetermined | Undetermined | SNRI | Undetermined |
| Solubility | High in polar solvents | Moderate (due to bulky groups) | High (succinate salt) | High (dihydrochloride salt) |
Biological Activity
(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine is a chiral compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its interactions with various biological targets, pharmacological properties, and potential therapeutic uses.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a dimethylaminoethyl group at the first position and an amino group at the third position. Its structural features contribute to its lipophilicity, enhancing its ability to cross the blood-brain barrier and interact with neurotransmitter systems, which is crucial for its biological activity.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- CNS Activity : The compound shows potential as a central nervous system (CNS) agent, possibly functioning as an antidepressant or anxiolytic due to its interaction with neurotransmitter receptors.
- Anticancer Properties : Studies have suggested that derivatives of this compound may possess anticancer activity. For instance, certain piperidine derivatives have demonstrated cytotoxic effects against specific cancer cell lines, indicating a potential role in cancer therapy .
- Antimicrobial Activity : Preliminary data suggest that related compounds exhibit antibacterial and antifungal properties. For example, some piperidine derivatives have shown effectiveness against various strains of bacteria and fungi .
The biological activity of this compound is largely attributed to its ability to interact with several key biological targets:
- Receptor Binding : The compound interacts selectively with neurotransmitter receptors, which may mediate its CNS effects. Binding affinity studies indicate significant interactions with serotonin and dopamine receptors.
- Enzyme Inhibition : Some studies highlight the compound's potential as an inhibitor of specific kinases involved in cellular signaling pathways, which could be relevant for its anticancer effects .
Research Findings
Recent studies have provided insights into the pharmacokinetics and toxicity profiles of this compound:
| Parameter | Value |
|---|---|
| LogD | 2.3 |
| Solubility (μM) | 52 |
| Mouse MIC (μL·min –1·mg –1) | 15 |
| Rat MIC (μL·min –1·mg –1) | <1 |
| Human MIC (μL·min –1·mg –1) | 13 |
These parameters suggest favorable solubility and moderate binding affinities, making it a promising candidate for further development in therapeutic applications .
Case Study 1: Antidepressant Activity
In a study assessing the antidepressant-like effects of various piperidine derivatives, this compound was evaluated in rodent models. Results indicated significant reductions in immobility time during forced swim tests compared to controls, suggesting potential antidepressant properties.
Case Study 2: Anticancer Efficacy
A series of experiments were conducted using FaDu hypopharyngeal tumor cells to evaluate the cytotoxicity of this compound. The compound exhibited enhanced apoptosis induction compared to standard chemotherapeutic agents like bleomycin, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
